2-(Quinolin-3-yl)acetonitrile
Overview
Description
2-(Quinolin-3-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The systematic IUPAC name for this compound is this compound. This compound is characterized by the presence of a quinoline ring attached to an acetonitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of quinoline with acetonitrile in the presence of a base such as sodium hydride. Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in a one-pot reaction facilitated by heteropolyacids like phosphotungstic acid . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline-3-carboxylic acid.
Reduction: Reduction reactions can yield quinoline-3-methanamine.
Substitution: The nitrile group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or amines in the presence of a base like sodium hydroxide are typical.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, quinoline-3-methanamine, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Quinolin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, ultimately causing cell death. The compound’s ability to interact with these enzymes makes it a potent antibacterial agent .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the acetonitrile group.
Quinoline-3-carboxylic acid: An oxidized derivative of 2-(Quinolin-3-yl)acetonitrile.
Quinoline-3-methanamine: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its combination of the quinoline ring and the acetonitrile group, which imparts distinct chemical reactivity and biological activity. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Biological Activity
2-(Quinolin-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈N₂. The compound features a quinoline ring structure linked to an acetonitrile group, which contributes to its unique chemical properties. The quinoline moiety is known for its versatility in medicinal chemistry, often exhibiting various biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of hybrid compounds incorporating quinolone derivatives, which revealed enhanced antibacterial properties when combined with other heterocyclic systems .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Studies have focused on its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). For instance, a recent study reported that certain derivatives of quinoline exhibited significant cytotoxic effects on these cancer cell lines at concentrations as low as 10 µM .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 25 |
This compound | PC-3 | 28 |
The data indicates that the compound can effectively inhibit cell growth in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been reported to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of oncogenic proteins .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of quinoline and evaluated their biological activities. Among them, derivatives containing the acetonitrile group showed enhanced activity against various pathogens and cancer cells .
- Hybrid Compounds : Research on hybrid compounds combining quinoline structures with other pharmacophores demonstrated synergistic effects in inhibiting bacterial growth and cancer cell proliferation. These findings support the potential for developing multi-targeted therapies using structures like this compound .
Properties
IUPAC Name |
2-quinolin-3-ylacetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPNQPJCREQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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